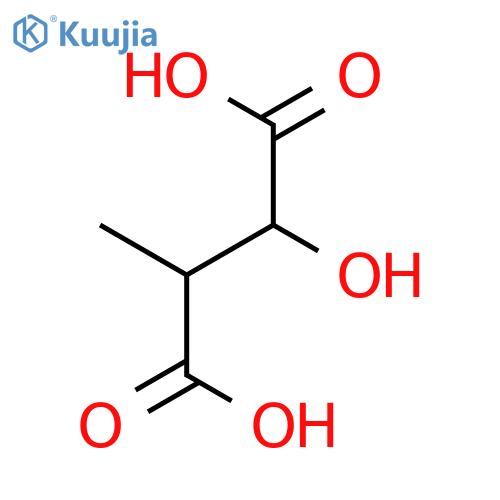Cas no 608-41-3 (2-Hydroxy-3-methyl-butanedioic Acid)

608-41-3 structure
商品名:2-Hydroxy-3-methyl-butanedioic Acid
2-Hydroxy-3-methyl-butanedioic Acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-methylbutanedioic acid
- (R,S)-beta-Methylmalic acid
- (R,S)-b-Methylmalic acid
- β-Methylmalate
- β-Methylmalic acid
- (±)-2-Hydroxy-3-methylbutandioic acid
- 2-Hydroxy-3-methylsuccinic acid
- EN300-1248253
- MFCD19228449
- 3-Methylmalic acid(2-)
- NPYQJIHHTGFBLN-UHFFFAOYSA-N
- CHEBI:25312
- 2-hydroxy-3-methylsuccinate
- 3-Methylmalic acid, >=95.0% (HPLC)
- 2-hydroxy-3-methylbutanedioicacid
- beta-methylmalate(2-)
- AKOS006377846
- Q27109877
- CS-0225754
- 3-methylmalate
- b-Methylmalate(2-)
- 2-Hydroxy-3-methyl-butanedioic Acid
- SCHEMBL596740
- Butanedioic acid, 2-hydroxy-3-methyl-
- 3-methylmalic acid
- 608-41-3
- DTXSID80976274
- b-Methylmalic acid(2-)
- beta-Methylmalate
- beta-Methylmalic acid(2-)
-
- MDL: MFCD19228449
- インチ: InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)
- InChIKey: NPYQJIHHTGFBLN-UHFFFAOYSA-N
- ほほえんだ: CC(C(C(=O)O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 148.03714
- どういたいしつりょう: 148.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 94.8Ų
じっけんとくせい
- PSA: 94.83
2-Hydroxy-3-methyl-butanedioic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1248253-50mg |
2-hydroxy-3-methylbutanedioic acid |
608-41-3 | 95.0% | 50mg |
$218.0 | 2023-10-02 | |
| Enamine | EN300-1248253-10.0g |
2-hydroxy-3-methylbutanedioic acid |
608-41-3 | 95% | 10g |
$4052.0 | 2023-06-08 | |
| Enamine | EN300-1248253-0.5g |
2-hydroxy-3-methylbutanedioic acid |
608-41-3 | 95% | 0.5g |
$735.0 | 2023-06-08 | |
| 1PlusChem | 1P00VV54-1g |
Butanedioic acid, 2-hydroxy-3-methyl- |
608-41-3 | 95% | 1g |
$1228.00 | 2024-04-22 | |
| Aaron | AR00VVDG-100mg |
Butanedioic acid, 2-hydroxy-3-methyl- |
608-41-3 | 95% | 100mg |
$474.00 | 2025-02-14 | |
| Aaron | AR00VVDG-5g |
Butanedioic acid, 2-hydroxy-3-methyl- |
608-41-3 | 95% | 5g |
$3782.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1296424-250mg |
2-Hydroxy-3-methylbutanedioic acid |
608-41-3 | 95% | 250mg |
¥11743.00 | 2024-05-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 69369-50MG |
3-Methylmalic acid |
608-41-3 | ≥95.0% (HPLC) | 50MG |
¥6266.88 | 2022-02-23 | |
| TRC | H627895-50mg |
2-Hydroxy-3-methyl-butanedioic Acid |
608-41-3 | 50mg |
$385.00 | 2023-05-18 | ||
| TRC | H627895-250mg |
2-Hydroxy-3-methyl-butanedioic Acid |
608-41-3 | 250mg |
$ 1200.00 | 2023-09-07 |
608-41-3 (2-Hydroxy-3-methyl-butanedioic Acid) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量